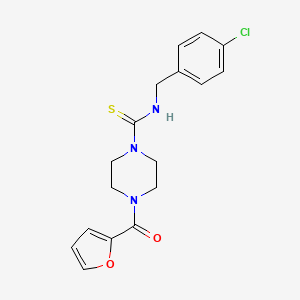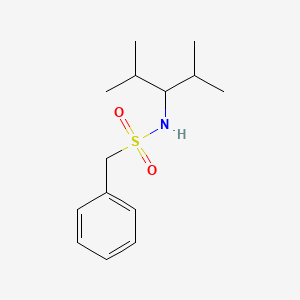![molecular formula C25H20ClFN4O B4732372 6-CHLORO-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-3-YL)QUINOLINE](/img/structure/B4732372.png)
6-CHLORO-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-3-YL)QUINOLINE
Overview
Description
6-Chloro-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-3-yl)quinoline is a complex organic compound that features a quinoline core substituted with a pyridine ring, a piperazine moiety, and halogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-3-yl)quinoline typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the pyridine ring and the piperazine moiety. Halogenation reactions are used to introduce the chlorine and fluorine atoms. Common reagents include halogenating agents like N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOCH3 in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dehalogenated derivatives.
Scientific Research Applications
6-Chloro-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-3-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinoline and pyridine rings may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties.
2-(Pyridin-3-yl)quinoline: Contains the quinoline and pyridine rings.
6-Chloroquinoline: Features the quinoline core with a chlorine substituent.
Uniqueness
6-Chloro-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-3-yl)quinoline is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both halogen atoms and the piperazine moiety distinguishes it from other similar compounds, potentially enhancing its pharmacological profile.
Properties
IUPAC Name |
(6-chloro-2-pyridin-3-ylquinolin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN4O/c26-18-3-8-23-21(14-18)22(15-24(29-23)17-2-1-9-28-16-17)25(32)31-12-10-30(11-13-31)20-6-4-19(27)5-7-20/h1-9,14-16H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIOYNJLBNPHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-ethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4732308.png)
![N-(2-methyl-4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4732310.png)
![2-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-nitrobenzamide](/img/structure/B4732318.png)
![5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4732320.png)
![3-[4-(3,4-dimethylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4732323.png)



![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B4732376.png)

![4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4732378.png)
![N-[3-(4-fluorophenyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4732384.png)
